molecular formula C16H12ClNO2 B13968881 3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester CAS No. 283173-77-3

3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester

Cat. No.: B13968881
CAS No.: 283173-77-3
M. Wt: 285.72 g/mol
InChI Key: SYGOQAQLBWAQIH-UHFFFAOYSA-N
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Description

3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid methyl ester core substituted with an amino group and a 4-chloro-phenylethynyl group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-3-nitrobenzoic acid methyl ester.

    Sonogashira Coupling: The 2-bromo-3-nitrobenzoic acid methyl ester undergoes a Sonogashira coupling reaction with 4-chloro-phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form 2-(4-chloro-phenylethynyl)-3-nitrobenzoic acid methyl ester.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can facilitate interactions with hydrophobic pockets, while the amino group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chloro-phenylethynyl)-benzoic acid methyl ester
  • 3-Amino-2-(4-fluoro-phenylethynyl)-benzoic acid methyl ester
  • 3-Amino-2-(4-bromo-phenylethynyl)-benzoic acid methyl ester

Uniqueness

3-Amino-2-(4-chloro-phenylethynyl)-benzoic acid methyl ester is unique due to the presence of the 4-chloro-phenylethynyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

CAS No.

283173-77-3

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

methyl 3-amino-2-[2-(4-chlorophenyl)ethynyl]benzoate

InChI

InChI=1S/C16H12ClNO2/c1-20-16(19)14-3-2-4-15(18)13(14)10-7-11-5-8-12(17)9-6-11/h2-6,8-9H,18H2,1H3

InChI Key

SYGOQAQLBWAQIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)C#CC2=CC=C(C=C2)Cl

Origin of Product

United States

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